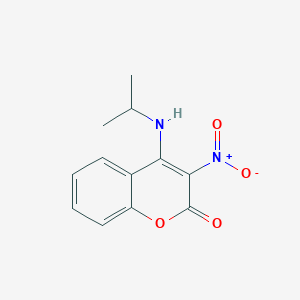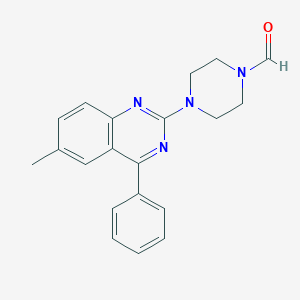
4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde
Descripción general
Descripción
“4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde” is a chemical compound with the molecular formula C20H20N4O . It is a complex organic compound that contains a piperazine ring, a quinazoline ring, and an aldehyde group .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde” consists of 20 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The molecular weight of the compound is approximately 332.4 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives like “4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde” include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde” include a molecular weight of 332.399, a density of 1.3±0.1 g/cm3, and a boiling point of 581.0±60.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Luminescent Properties and Photo-induced Electron Transfer
Compounds with piperazine substituents, like the one , have shown promising applications in luminescence and photo-induced electron transfer. For instance, novel piperazine substituted naphthalimide model compounds have been synthesized, exhibiting significant fluorescence quantum yields and charge separation energies. These properties make them suitable for applications as pH probes and in photonic devices (Gan, Chen, Chang, & Tian, 2003).
Antimicrobial Activities
Piperazine derivatives have been synthesized with antimicrobial properties. For example, some triazole derivatives containing piperazine exhibited good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Enantioselective Synthesis in Drug Development
Piperazine-carbaldehyde derivatives are used in the enantioselective synthesis of drugs. For example, a CGRP receptor antagonist was developed using a process involving a piperazine derivative, highlighting its role in stereoselective and economical drug synthesis (Cann et al., 2012).
Molecular Docking and Receptor Binding
Piperazine derivatives have been synthesized and evaluated for their receptor binding affinity. In a study, certain piperazine-chromene and -quinoline conjugates showed significant anti-proliferative activities and were analyzed for their binding affinity through molecular docking, indicating their potential in cancer research (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure and Hirshfeld surface analysis of derivatives similar to 4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde have been studied. These analyses are crucial for understanding the intermolecular interactions and stability of such compounds, which is essential in drug design and material science (Ullah & Stoeckli-Evans, 2021).
Synthesis Methods and Chemical Reactions
There have been various studies focusing on the synthesis methods and chemical reactions involving piperazine-quinoline derivatives. These studies provide insights into the efficient and novel ways to synthesize such compounds, which is fundamental for their application in various scientific fields (Salem, Gouda, & El‐Bana, 2021).
Antitumor Activity
Piperazine derivatives have also been explored for their antitumor activities. For instance, quinazolinone derivatives with dithiocarbamate side chains, which are structurally related to piperazine compounds, showed significant inhibitory activity against leukemia cells, suggesting their potential use in cancer therapy (Cao et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
4-(6-methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15-7-8-18-17(13-15)19(16-5-3-2-4-6-16)22-20(21-18)24-11-9-23(14-25)10-12-24/h2-8,13-14H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBDJZHWZQFXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



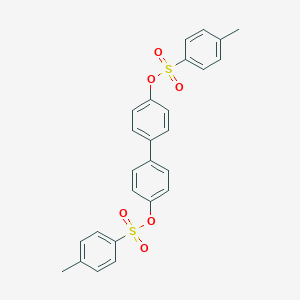
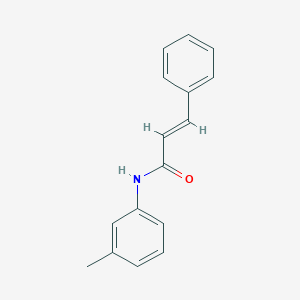
![4-Nitrophenyl 3-[(4-nitrophenoxy)sulfonyl]benzoate](/img/structure/B420686.png)
![2-[4-(2,4-dipentylphenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B420688.png)
![N-[5-(pentanoylamino)-1-naphthyl]pentanamide](/img/structure/B420689.png)
![5-bromo-N-{4-[(1-bromo-2-naphthyl)oxy]-3-chlorophenyl}-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B420692.png)
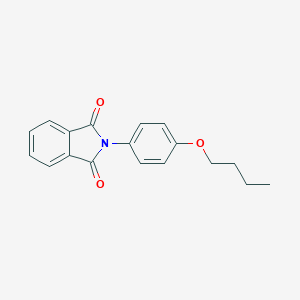

![4-{[4-(Benzyloxy)phenyl]hydrazono}butanenitrile](/img/structure/B420698.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]carbamodithioate](/img/structure/B420701.png)
![N-cyclohexyl-N-[2-(1-naphthyloxy)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B420702.png)

![Bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl] 2-butenedioate](/img/structure/B420705.png)
